![molecular formula C40H58CuO4 B084220 Abieta-7,13-diene-18-oate CAS No. 10248-55-2](/img/structure/B84220.png)
Abieta-7,13-diene-18-oate
Overview
Description
Abieta-7,13-diene-18-oate, also known as Methyl abieta-7,13-dien-18-oate, is a chemical compound with the molecular formula C21H32O2 . It has an average mass of 316.478 Da and a monoisotopic mass of 316.240234 Da .
Synthesis Analysis
The synthesis of Abieta-7,13-diene-18-oate involves the use of dehydroabietane-derived alcohols containing an OH group at the C-7 position to produce thioacetates by direct ZnCl2-catalyzed substitution of the hydroxyl group . The thioacetates obtained were found to give the corresponding disulfides when treated with MeONa in the presence of atmospheric oxygen .Molecular Structure Analysis
The molecular structure of Abieta-7,13-diene-18-oate is characterized by a molecular formula of C20H29O2 . It has an average mass of 301.444 Da and a monoisotopic mass of 301.217316 Da .Chemical Reactions Analysis
The enzyme abieta-7,13-diene synthase (EC 4.2.3.18) catalyzes the chemical reaction of (+)-copalyl diphosphate to form abieta-7,13-diene and diphosphate . This enzyme belongs to the family of lyases, specifically those carbon-oxygen lyases acting on phosphates .Physical And Chemical Properties Analysis
Abieta-7,13-diene-18-oate has a density of 1.0±0.1 g/cm3, a boiling point of 403.8±44.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 65.5±3.0 kJ/mol and a flash point of 192.8±16.0 °C . The index of refraction is 1.522, and it has a molar refractivity of 94.3±0.4 cm3 .Scientific Research Applications
Synthesis of Sulfur Compounds
Abieta-7,13-diene-18-oate derivatives have been used in the synthesis of sulfur compounds. For instance, dehydroabietane-derived alcohols containing an OH group at the C-7 position were used to produce thioacetates by direct ZnCl2-catalyzed substitution of the hydroxyl group . These thioacetates were found to give the corresponding disulfides when treated with MeONa in the presence of atmospheric oxygen .
Production of Biologically Active Substances
Dehydroabietane derivatives with a sulfur atom at the C-7 position (thiol, disulfides), which are promising for the production of biologically active substances, were first obtained . These substances exhibit a wide spectrum of biological activity, including antimicrobial, antitumor, antituberculosis, antimalarial, and antioxidant properties .
Chemical Transformations
Chemical transformations of dehydroabietic acid have been studied in detail, as it has greater stability and enters into chemical reactions to give products with high selectivity . The introduction of sulfur-containing functional groups into the dehydroabietane structure remains largely unstudied so far, although the synthetic potential of the sulfur atom is evident in comparison with oxygen in terms of its ability .
properties
IUPAC Name |
(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h7,12-13,16-17H,5-6,8-11H2,1-4H3,(H,21,22)/p-1/t16-,17+,19+,20+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSWGJHLUYNHPMX-ONCXSQPRSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=CCC3C(C2CC1)(CCCC3(C)C(=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC2=CC[C@@H]3[C@@]([C@H]2CC1)(CCC[C@@]3(C)C(=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29O2- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
514-10-3 (Parent) | |
Record name | Copper abietate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010248552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,4aR,4bR,10aR)-1,4a-dimethyl-7-propan-2-yl-2,3,4,4b,5,6,10,10a-octahydrophenanthrene-1-carboxylate | |
CAS RN |
10248-55-2 | |
Record name | Copper abietate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010248552 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenanthrenecarboxylic acid, 1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(1-methylethyl)-, copper salt (1:?), (1R,4aR,4bR,10aR)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | [1R-(1α,4aβ,4bα,10aα)]-1,2,3,4,4a,4b,5,6,10,10a-decahydro-1,4a-dimethyl-7-(isopropyl)phenanthrene-1-carboxylic acid, copper salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.518 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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